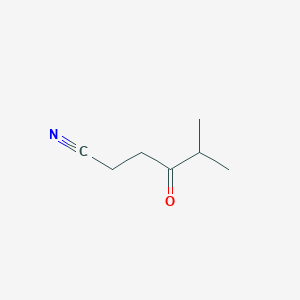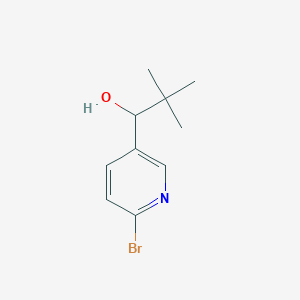
4-Chloro-2-(3-chlorophenyl)-6-phenylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(3-chlorophenyl)-6-phenylpyrimidine is a heterocyclic aromatic compound characterized by a pyrimidine ring substituted with chloro and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3-chlorophenyl)-6-phenylpyrimidine typically involves the condensation of appropriate substituted benzaldehydes with guanidine derivatives. One common method includes the following steps:
Starting Materials: 3-chlorobenzaldehyde, benzaldehyde, and guanidine hydrochloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol.
Procedure: The mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
4-Chloro-2-(3-chlorophenyl)-6-phenylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of boronic acids and bases.
Major Products
Substitution: Amino or thio derivatives of the pyrimidine.
Oxidation: Oxidized pyrimidine derivatives.
Reduction: Reduced forms of the pyrimidine ring.
Coupling: Biaryl compounds with extended conjugation.
科学的研究の応用
Chemistry
In chemistry, 4-Chloro-2-(3-chlorophenyl)-6-phenylpyrimidine is used as a building block for synthesizing more complex molecules. Its ability to undergo various reactions makes it valuable for creating libraries of compounds for screening in drug discovery.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of chloro and phenyl groups can enhance binding affinity to biological targets.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as organic semiconductors or polymers with specific electronic properties.
作用機序
The mechanism by which 4-Chloro-2-(3-chlorophenyl)-6-phenylpyrimidine exerts its effects depends on its interaction with molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting catalytic activity. The chloro and phenyl groups can enhance hydrophobic interactions and binding specificity.
類似化合物との比較
Similar Compounds
4-Chloro-2-phenylpyrimidine: Lacks the additional chloro group on the phenyl ring.
2-(3-Chlorophenyl)-6-phenylpyrimidine: Lacks the chloro group on the pyrimidine ring.
4-Chloro-6-phenylpyrimidine: Lacks the 3-chlorophenyl substitution.
Uniqueness
4-Chloro-2-(3-chlorophenyl)-6-phenylpyrimidine is unique due to the presence of both chloro and phenyl groups on the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity and specificity in biological systems, making it a valuable compound for research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
特性
分子式 |
C16H10Cl2N2 |
|---|---|
分子量 |
301.2 g/mol |
IUPAC名 |
4-chloro-2-(3-chlorophenyl)-6-phenylpyrimidine |
InChI |
InChI=1S/C16H10Cl2N2/c17-13-8-4-7-12(9-13)16-19-14(10-15(18)20-16)11-5-2-1-3-6-11/h1-10H |
InChIキー |
WWAWKLROZTVUOI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC(=CC=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-Bromo-10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13110076.png)

![[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]methanol](/img/structure/B13110080.png)



